molecular formula C8H8ClN3 B7805684 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine

7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B7805684
M. Wt: 181.62 g/mol
InChI Key: PLGYGLIUGLBMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate and a privileged scaffold for the development of biologically active molecules . The pyrazolo[1,5-a]pyrimidine core is a fused, planar bicyclic system that is recognized as a highly potent pharmacophore, particularly in the field of targeted cancer therapy . Compounds based on this structure have demonstrated potent activity as protein kinase inhibitors (PKIs), playing a critical role in disrupting signaling pathways essential for cancer cell proliferation and survival . Research highlights the importance of this scaffold in inhibiting key kinases such as EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The chlorine and ethyl substituents on this specific derivative are typical modification sites used to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to specific enzymatic targets, thereby optimizing its pharmacological profile . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-2-6-5-7(9)12-8(11-6)3-4-10-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGYGLIUGLBMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of Pyrazolo 1,5 a Pyrimidine Derivatives with Structural Analogy to 7 Chloro 5 Ethylpyrazolo 1,5 a Pyrimidine

Methodological Approaches for SAR Determination

The elucidation of SAR for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives employs a multidisciplinary approach combining synthetic chemistry, biological screening, and computational modeling.

Synthesis of Focused Libraries: A primary strategy involves the synthesis of focused libraries of analogues to explore the impact of various substituents. nih.gov Synthetic methodologies such as cyclization, condensation, three-component reactions, and microwave-assisted synthesis are frequently used to efficiently generate a diverse range of compounds. rsc.orgrsc.org Palladium-catalyzed cross-coupling reactions are particularly valuable for introducing a wide array of functional groups, enhancing structural diversity. nih.govrsc.org For instance, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a common and efficient route to the core scaffold. rsc.org

High-Throughput Screening (HTS): HTS of compound libraries against specific biological targets, such as protein kinases, allows for the initial identification of active compounds, or "hits". rsc.org These hits then serve as the starting point for more focused SAR studies.

Biological Assays: Identified compounds are evaluated through a battery of in vitro and in vivo biological assays to quantify their activity (e.g., IC₅₀ values) and assess properties like cytotoxicity and kinase selectivity. rsc.org For example, isogenic cell lines can be used to determine if a compound selectively targets cells with a specific genetic deficiency. nih.gov

Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are integral computational tools. rsc.org QSAR models are developed to correlate physicochemical properties of the compounds with their biological activities. nih.gov Molecular docking simulations provide insights into the putative binding modes of the derivatives within the active site of a target protein, helping to rationalize observed SAR data and guide the design of new, more potent analogues. mdpi.com

Influence of Substituents on Biological Profile (General Pyrazolo[1,5-a]pyrimidine SAR)

Substitutions at various positions on the pyrazolo[1,5-a]pyrimidine scaffold have been shown to modulate biological activity significantly. The ability to introduce alkyl, aryl, amino, and halogen groups allows for the fine-tuning of the molecule's interaction with targets through hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov

Impact of Halogenation at Position 7 on Biological Interactions

Position 7 of the pyrimidine (B1678525) ring is a critical site for modification, and halogenation here can profoundly influence biological activity. The introduction of a chloro group, as seen in the parent compound of interest, is a common modification.

Reactivity and Functionalization: Position 7 can be functionalized with various groups. Studies have shown the synthesis of derivatives bearing different nitrogenous groups at this position. nih.gov The reaction of the pyrazolo[1,5-a]pyrimidine core with N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), can lead to halogenated products, indicating the position's accessibility for chemical modification. researchgate.net

Biological Activity: The nature of the substituent at C-7 is crucial for potency and selectivity. In one study, a series of pyrazolo[1,5-a]pyrimidines with an optimized phenyl amide moiety at the C-7 position was synthesized, which showed preferential activity against p21-deficient cancer cells. nih.gov In another series of antibiofilm agents, replacing a methyl group at C-7 with a hydroxyl group altered the biological activity profile against bacterial isolates. mdpi.com The specific impact of a halogen like chlorine often relates to its electronic-withdrawing nature and its ability to form specific halogen bonds with the protein target, potentially enhancing binding affinity.

Position 7 SubstituentObserved Effect on Biological ActivityTarget/AssayReference
Phenyl AmidePreferential killing of p21-deficient cellsHCT116 (p21-/-) Cancer Cells nih.gov
Hydroxyl (vs. Methyl)Altered antibiofilm activityBacterial Isolates mdpi.com
Nitrogenous GroupsPotent and selective kinase inhibition (e.g., Zanubrutinib)Bruton's Tyrosine Kinase nih.gov
ChlorineKey feature in various derivatives; available as a synthetic precursorN/A (Synthetic Building Block) bldpharm.com

Effects of Alkyl Chain Presence at Position 5 on Receptor Affinity and Selectivity

Position 5 on the pyrimidine ring is another key locus for modification, directly impacting receptor affinity and selectivity. The presence and nature of substituents, including alkyl chains or more complex moieties, are critical determinants of potency.

Kinase Inhibition: For inhibitors of Pim-1 kinase, the 5-position was found to be critical for potency. nih.gov SAR studies revealed that installing a trans-4-aminocyclohexanol (B47343) group at this position increased potency by a remarkable 100-fold. nih.gov

Tropomyosin Receptor Kinase (Trk) Inhibition: In the context of Trk inhibitors, substitution at the fifth position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) significantly increased inhibitory activity. nih.gov This highlights that bulky, specifically oriented substituents can form crucial interactions in a receptor's binding pocket.

PI3Kδ Inhibition: In the development of PI3Kδ inhibitors, pyrazolo[1,5-a]pyrimidine derivatives were explored with different heteroaromatic systems at position 5. nih.gov This work led to the identification of potent and selective inhibitors, demonstrating the role of C-5 substituents in achieving isoform selectivity. nih.gov

Synthetic Accessibility: The importance of this position is underscored by the commercial availability of synthetic intermediates like Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, which allows for further chemical exploration at this site. bldpharm.com The ethyl ester group serves as a handle for introducing a variety of functionalities, analogous to the simple ethyl group in the target compound.

Position 5 SubstituentObserved Effect on Biological ActivityTarget/AssayReference
trans-4-Aminocyclohexanol100-fold increase in potencyPim-1 Kinase nih.gov
2,5-Difluorophenyl-substituted pyrrolidineIncreased inhibitory activityTrkA Kinase nih.gov
Benzimidazole groupsPotent and selective inhibitionPI3Kδ nih.gov
(Eliminated)Explored as part of SAR to probe importanceCDK2/TRKA Kinases mdpi.com

Synergistic and Antagonistic Effects of Multiple Substitutions

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is often determined by the combined effects of substituents at multiple positions. The interplay between different functional groups can lead to synergistic enhancements in potency and selectivity.

Trk Inhibitors: A notable example of synergy is seen in Trk inhibitors, where the presence of a picolinamide (B142947) at the C-3 position and a 2,5-difluorophenyl-substituted pyrrolidine at the C-5 position resulted in excellent enzymatic inhibition of TrkA, with IC₅₀ values in the low nanomolar range. nih.gov Similarly, combining a carboxamide at C-3 with specific substitutions at C-5 led to potent TrkA inhibitors. nih.gov

Multi-position Optimization: In the development of aryl hydrocarbon receptor (AHR) antagonists, a hit compound was systematically optimized at multiple positions to improve potency from an IC₅₀ of 650 nM to 31 nM. rsc.org This iterative optimization across the scaffold highlights the need to consider the molecule holistically.

Rational Design Principles Derived from SAR Studies

The knowledge gained from comprehensive SAR studies provides a foundation for the rational design of new, improved pyrazolo[1,5-a]pyrimidine derivatives. These principles guide the optimization of lead compounds into potential clinical candidates.

Target-Specific Interactions: SAR data, informed by molecular modeling, allows chemists to design molecules that make specific, high-affinity interactions with the target protein. For example, the pyrazolo[1,5-a]pyrimidine core is known to form hinge interactions with kinase domains, and substituents are designed to occupy adjacent hydrophobic pockets or form hydrogen bonds with key residues. nih.govmdpi.com

Improving Selectivity: A major goal of rational design is to improve selectivity for the desired target over other related proteins (e.g., other kinase isoforms) to minimize off-target effects. This can be achieved by designing substituents that exploit unique features of the target's active site. For instance, adding a morpholine (B109124) group at a specific position improved the selectivity of certain Trk inhibitors. nih.gov

Overcoming Resistance: As drug resistance is a major challenge, rational design is used to create next-generation inhibitors that are active against mutated forms of the target protein. mdpi.com

Optimizing Physicochemical Properties: Beyond potency and selectivity, SAR studies also guide the modification of physicochemical properties to improve a compound's drug-like characteristics, such as solubility and metabolic stability, which are crucial for bioavailability and clinical efficacy. rsc.org

Biological Activities and Molecular Mechanisms of Pyrazolo 1,5 a Pyrimidine Scaffolds, Applicable to 7 Chloro 5 Ethylpyrazolo 1,5 a Pyrimidine

Enzymatic Inhibition and Target Specificity

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core are renowned for their potent and often selective inhibition of a wide array of enzymes. nih.gov Their unique structure can mimic ATP, enabling interaction with the ATP-binding pocket of kinases, which has made them a focal point for the development of kinase inhibitors. nih.govrsc.org

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone for a multitude of protein kinase inhibitors, which are crucial in targeted cancer therapies. rsc.orgrsc.org These compounds can function as both ATP-competitive and allosteric inhibitors. rsc.orgrsc.org

Protein Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Pim-1. rsc.orgmdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition: Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK inhibitors. google.com For instance, the compound BS-194 inhibits CDK2 with an IC50 of 3 nM. acs.org It also shows activity against CDK1, CDK5, CDK7, and CDK9 with IC50 values of 30, 30, 250, and 90 nM, respectively. acs.org Another study identified derivatives 5h and 5i as potent CDK2 inhibitors with IC50 values of 22 and 24 nM, which is comparable to the reference drug dinaciclib (B612106) (IC50 = 18 nM). researchgate.net These compounds also demonstrated nanomolar inhibition of CDK1, CDK5, and CDK9. researchgate.net Dinaciclib itself is based on a pyrazolo[1,5-a]pyrimidine core. nih.gov Furthermore, some derivatives have been developed as dual inhibitors of CDK2 and TRKA. nih.gov

Tropomyosin Receptor Kinase (Trk) Inhibition: The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers, including Larotrectinib, Entrectinib, and the second-generation inhibitor Repotrectinib. mdpi.comnih.govnih.gov Research has yielded numerous potent Trk inhibitors based on this scaffold. For example, compounds 8 and 9 showed excellent inhibition of TrkA with an IC50 of 1.7 nM each. mdpi.comnih.gov Other structural modifications have led to compounds with IC50 values against TrkA, TrkB, and TrkC in the low nanomolar range, comparable to Larotrectinib. mdpi.com Some derivatives have even shown potency against clinically relevant resistance mutations. nih.gov For instance, compound 5n was found to be more potent against several TRKA mutations than the second-generation inhibitor Selitrectinib. nih.gov

EGFR, B-Raf, and MEK Inhibition: Pyrazolo[1,5-a]pyrimidines have shown promise in targeting kinases within the MAPK/ERK pathway. Derivatives targeting EGFR have been investigated, with some showing promise for non-small cell lung cancer (NSCLC) treatment. rsc.orgrsc.org Similarly, their inhibitory effects on B-Raf and MEK are particularly relevant in melanoma. rsc.orgrsc.org A novel series of pyrazolo[1,5-a]pyrimidine-based B-Raf inhibitors demonstrated excellent cellular potency and selectivity, leading to the identification of a potent and orally available agent, compound 17. nih.gov Structure-guided design has led to the identification of compound 9 as a B-Raf inhibitor with enhanced enzyme and cellular potency. lookchem.com

Pim-1 Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold has been shown to be a highly selective inhibitor of Pim-1 kinase. nih.gov Starting from a virtual screening hit, researchers have developed potent, pan-Pim inhibitors. rsc.orgnih.gov Many of these compounds exhibit nanomolar inhibitory activity against Pim-1 and are also dual inhibitors of Flt-3 kinase. nih.gov

Table 1: Selected Pyrazolo[1,5-a]pyrimidine Derivatives and their Protein Kinase Inhibitory Activities

CompoundTarget KinaseIC50 (nM)Reference
BS-194CDK23 acs.org
Compound 5hCDK222 researchgate.net
Compound 5iCDK224 researchgate.net
Compound 6tCDK290 nih.gov
Compound 8/9TrkA1.7 mdpi.comnih.gov
Compound 23TrkA (KM12 cell)0.1 mdpi.com
Compound 24TrkA (KM12 cell)0.2 mdpi.com
Compound 5nTrkAG595R0.5 nih.gov
Compound 12bEGFRWT16 semanticscholar.org

Beyond protein kinases, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully adapted to modulate other crucial enzyme families and receptors.

Aryl Hydrocarbon Receptor (AHR) Antagonism: The AHR is a ligand-dependent transcription factor involved in immune regulation, making it a promising cancer therapy target. rsc.org Through virtual screening and subsequent optimization, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist (compound 7) was identified with an IC50 of 650 nM. rsc.org Systematic optimization led to a derivative (compound 7a) with a significantly improved IC50 of 31 nM. rsc.org

Other Targets: The versatility of the scaffold is further demonstrated by its application as inhibitors for phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), and Threonine Tyrosine Kinase (TTK). rsc.orgnih.gov A derivative, CFI-402257, was identified as a potent and highly selective TTK inhibitor with a Ki of 0.1 nM. nih.gov

Table 2: Other Enzymatic and Receptor Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetActivityPotency (IC50/Ki)Reference
Compound 7AHRAntagonist650 nM rsc.org
Compound 7aAHRAntagonist31 nM rsc.org
CFI-402257TTKInhibitor0.1 nM (Ki) nih.gov

Cellular Response and Pathway Modulation

The enzymatic inhibition exerted by pyrazolo[1,5-a]pyrimidine derivatives translates into significant effects on cellular functions, primarily by modulating key signaling pathways.

MAPK/ERK Pathway: By inhibiting kinases like B-Raf, pyrazolo[1,5-a]pyrimidines directly interfere with the Raf-MEK-ERK signaling pathway. lookchem.com This pathway is crucial for cell proliferation and survival, and its constitutive activation due to mutations (like B-Raf V600E) is a hallmark of several cancers, including melanoma. lookchem.com

CDK-Mediated Cell Cycle Control: CDK inhibitors based on this scaffold have profound effects on cell cycle progression. acs.org For example, compound BS-194 was shown to inhibit the phosphorylation of the retinoblastoma (Rb) protein, a key CDK substrate. acs.org This leads to the downregulation of cyclins A, E, and D1, ultimately causing cell cycle arrest in the S and G2/M phases. acs.org Similarly, other pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce cell cycle arrest at the S and G2/M phases and promote apoptosis. rsc.orgsemanticscholar.org

Trk Signaling: Aberrant activation of the Trk signaling pathway, often due to NTRK gene fusions, is an oncogenic driver in various solid tumors. mdpi.comnih.gov Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors block this pathological signaling, which is crucial for the growth and survival of these tumors. mdpi.com

Pim Kinase Signaling: Pim kinases are constitutively active once transcribed and are involved in cell survival pathways induced by growth factors. nih.gov Inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidine compounds leads to a downstream effect of suppressing the phosphorylation of BAD (BCL-2 antagonist of cell death), a known substrate of Pim-1, thereby promoting apoptosis. nih.gov

Molecular Interaction Studies and Binding Mode Analysis

The efficacy and selectivity of pyrazolo[1,5-a]pyrimidine inhibitors are determined by their specific interactions within the target protein's binding site. X-ray crystallography and molecular docking studies have provided detailed insights into these interactions. nih.gov

Hinge Region Binding: A common binding mode for many kinase inhibitors involves forming hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain. The pyrazolo[1,5-a]pyrimidine scaffold is well-suited for this. For example, in Trk, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a hinge interaction with the Met592 residue. mdpi.comnih.gov In CDK2, a characteristic "donor-acceptor-donor" hydrogen bonding pattern with the backbone of residues Leu83 and Glu81 has been identified. nih.gov

Atypical Binding Modes: Interestingly, not all pyrazolo[1,5-a]pyrimidine inhibitors conform to the standard hinge-binding model. An X-ray crystallography study revealed a potent B-Raf inhibitor that bound to the kinase without forming a hinge-binding hydrogen bond. researchgate.net This highlights the scaffold's versatility in adopting different binding orientations to achieve potent inhibition. researchgate.net

Active Site Conformational Dynamics

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is intrinsically linked to their ability to interact with the active sites of specific protein targets. The conformational dynamics of these active sites are often perturbed upon binding of these small molecules. The fused ring system of the pyrazolo[1,5-a]pyrimidine scaffold provides a rigid platform, which is conducive to specific binding orientations within an enzyme's active site. nih.gov

The adaptability of the target's active site to accommodate the pyrazolo[1,5-a]pyrimidine core is a critical determinant of binding affinity and subsequent biological effect. For instance, in the context of kinase inhibition, the lability of certain isomeric forms of tetrahydropyrazolo[1,5-a]pyrimidines allows these molecules to adjust to the active sites of various kinase targets, highlighting the dynamic nature of the ligand-protein interaction. nih.gov This principle of conformational adaptability is expected to apply to 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine (B6148322), where the ethyl group at the 5-position and the chloro group at the 7-position would influence the specific interactions and the resulting conformational changes in the target protein.

Molecular Docking and Dynamics Simulations in Target Elucidation

To elucidate the potential biological targets of this compound, molecular docking and dynamics simulations are invaluable computational tools. These methods have been widely applied to the broader class of pyrazolo[1,5-a]pyrimidine derivatives to predict and rationalize their binding modes and affinities for various enzymes and receptors.

Molecular docking studies have successfully identified key binding interactions for pyrazolo[1,5-a]pyrimidine-based compounds with a range of targets. For example, docking studies have shown that these compounds can bind effectively to the active sites of enzymes such as DNA gyrase and the secreted aspartic protease from Candida albicans. johnshopkins.edu Furthermore, molecular docking has been instrumental in understanding the dual inhibitory potential of some derivatives against targets like CDK2 and TRKA kinases, revealing binding modes similar to known inhibitors. nih.gov In the context of antimicrobial activity, docking studies have elucidated the interactions of pyrazolo[1,5-a]pyrimidines within the active site of the MurA enzyme, a key component in bacterial cell wall synthesis. acs.orgresearchgate.net

Broader Spectrum Biological Activities

The pyrazolo[1,5-a]pyrimidine scaffold is associated with a wide array of biological activities, suggesting that this compound is likely to exhibit a similar spectrum of effects. These activities are often influenced by the nature and position of substituents on the heterocyclic core. nih.gov

Antioxidant Potential

Several studies have highlighted the antioxidant properties of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netnanobioletters.comtandfonline.com These compounds have demonstrated the ability to scavenge free radicals, a property often attributed to the presence of specific substituent groups that can donate electrons or hydrogen atoms. researchgate.netnanobioletters.com For instance, the presence of phenolic groups or multiple nitrogen and sulfur atoms in the structure has been shown to enhance antioxidant capacity. nanobioletters.com

The antioxidant activity of these compounds is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov The structure-activity relationship studies indicate that substitutions at various positions on the pyrazolo[1,5-a]pyrimidine ring can significantly influence their antioxidant potential. researchgate.netnanobioletters.com It is therefore plausible that this compound possesses antioxidant properties, the extent of which would be influenced by the electronic effects of the chloro and ethyl groups.

Anti-inflammatory Properties

The pyrazolo[1,5-a]pyrimidine nucleus is a well-established scaffold for the development of anti-inflammatory agents. nih.govmdpi.com Derivatives of this class have been shown to inhibit key mediators of the inflammatory response. The mechanism of action for some of these compounds is linked to the inhibition of prostaglandin (B15479496) and leukotriene biosynthesis. nih.gov

The anti-inflammatory potential of pyrazolo[1,5-a]quinazolines, a related class of compounds, has been demonstrated through the inhibition of NF-κB transcriptional activity. mdpi.com The structural modifications on the pyrazolo[1,5-a]pyrimidine ring system are crucial in determining the anti-inflammatory potency and selectivity. nih.gov Given the established anti-inflammatory profile of this scaffold, this compound is a candidate for further investigation as a potential anti-inflammatory agent.

Antifungal and Antibacterial Investigations

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively investigated for its antimicrobial properties, with numerous derivatives exhibiting significant activity against a range of bacterial and fungal pathogens. tandfonline.commdpi.comresearchgate.netnih.gov

Antifungal Activity: Pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and others. nih.goveijppr.com The antifungal efficacy is dependent on the specific substitutions on the pyrimidine (B1678525) ring.

Antibacterial Activity: A broad spectrum of antibacterial activity has been reported for pyrazolo[1,5-a]pyrimidines against both Gram-positive and Gram-negative bacteria. tandfonline.commdpi.comresearchgate.net The mechanism of antibacterial action for some of these compounds involves the inhibition of essential bacterial enzymes like MurA, which is critical for cell wall biosynthesis. acs.orgresearchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of these derivatives have been found to be comparable to or even better than standard antibiotics. tandfonline.comresearchgate.net The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, such as the presence of methoxybenzyl or tolyl units, has been shown to significantly influence the antibacterial potency. tandfonline.comresearchgate.net Therefore, this compound warrants investigation for its potential as a novel antibacterial and antifungal agent.

Table of Antimicrobial Activity for Representative Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget OrganismActivity MetricValueReference
Pyrazolo[1,5-a]pyrimidine 4cEscherichia coliMIC1.95 µg/mL acs.org
3-(4-methoxybenzyl)-7-p-tolyl-pyrazolo[1,5-a]pyrimidineBacteriaMIC/MBC2.8/5.6 µM tandfonline.com
3-(4-methoxybenzyl)-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidineBacteriaMIC/MBC2.6/5.3 µM tandfonline.com
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine 6S. aureus, E. faecalis, P. aeruginosaMIC0.187–0.375 µg/mL mdpi.com
Pyrazolo[1,5-a]pyrimidine 3fCandida albicans, Aspergillus fumigates, Geotrichum candidum, Syncephlastrum racemosumHigh Activity- eijppr.com
Pyrazolo[1,5-a]pyrimidine 4bCandida albicans, Aspergillus fumigates, Geotrichum candidum, Syncephlastrum racemosumHigh Activity- eijppr.com

Computational and Theoretical Chemical Studies on Pyrazolo 1,5 a Pyrimidine Structures

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of pyrazolo[1,5-a]pyrimidine (B1248293) systems. researchgate.net These theoretical studies are instrumental in examining the electronic and reactivity properties of molecules. rsc.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Theoretical calculations reveal that the distribution of electron density and the energies of these frontier orbitals are significantly influenced by the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core. nih.govrsc.org For instance, the introduction of electron-donating groups (EDGs) at position 7 of the fused ring has been shown to favor large absorption and emission intensities, a phenomenon attributed to intramolecular charge transfer (ICT). rsc.org Conversely, electron-withdrawing groups (EWGs) in the same position tend to result in lower intensities. rsc.org This detailed electronic understanding allows for the tuning of the molecule's properties for specific applications.

Key parameters derived from QM calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively describe the molecule's reactivity. kastamonu.edu.tr These descriptors help predict how a derivative like 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine (B6148322) would behave in chemical reactions.

Table 1: Key Electronic Properties of Pyrazolo[1,5-a]pyrimidine Scaffold from DFT Calculations Note: The values presented are representative and can vary based on the specific derivative and computational method used.

ParameterDescriptionTypical Significance
EHOMO (Energy of Highest Occupied Molecular Orbital)Represents the ability to donate an electron.Higher values indicate a better electron donor. jmaterenvironsci.com
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Represents the ability to accept an electron.Lower values indicate a better electron acceptor. jmaterenvironsci.com
ΔE (HOMO-LUMO Energy Gap)Indicates chemical reactivity and kinetic stability.A smaller gap suggests higher reactivity. researchgate.net
Dipole Moment (µ)Measures the overall polarity of the molecule.Influences solubility and intermolecular interactions. jmaterenvironsci.com
Electronegativity (χ)The power of an atom to attract electrons to itself.Indicates the ability to accept electrons. kastamonu.edu.tr
Chemical Hardness (η)Measures resistance to change in electron distribution.Related to the stability and reactivity of the molecule. kastamonu.edu.tr

Molecular Modeling and Simulation Approaches

The three-dimensional structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial to their function and interactions. The fused ring system provides a rigid and planar framework. nih.govencyclopedia.pub X-ray diffraction studies on various derivatives, such as 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine and 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, confirm that the pyrazole (B372694) and pyrimidine (B1678525) rings are essentially coplanar. researchgate.netnih.gov

Molecular modeling is used to study the possible tautomeric forms and their relative energies. For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, computational analysis of different tautomers was essential to understand its biological interactions, with X-ray crystallography later confirming the most stable form in the solid state. nih.gov For derivatives with flexible substituents, such as the ethyl group in this compound, conformational analysis helps identify the most energetically favorable spatial arrangements. Furthermore, molecular dynamics (MD) simulations have demonstrated that in certain environments, pyrazolo[1,5-a]pyrimidine derivatives can be stabilized in specific conformations, such as a 'flying bat' shape, primarily through hydrogen bonding and hydrophobic contacts. nih.gov

One of the significant applications of computational modeling is predicting the regioselectivity of chemical reactions. The synthesis of substituted pyrazolo[1,5-a]pyrimidines often involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.govrsc.org The final substitution pattern on the resulting fused ring system is highly dependent on the specific reactants used.

Computational studies have provided mechanistic insights that explain these outcomes. For example, in reactions involving 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds, computational models can rationalize the regioselective formation of specific isomers. nih.gov The reaction mechanism typically involves a nucleophilic attack from the aminopyrazole onto the electrophilic carbonyl center, followed by cyclization. mdpi.comnih.gov The regioselectivity can be controlled by factors such as the nature of the leaving group on the electrophile; for instance, a dimethylamino leaving group can direct the initial condensation to occur via an aza-Michael type addition–elimination mechanism, leading to a predictable product. mdpi.com These predictive models are invaluable for designing synthetic routes to obtain desired isomers of compounds like this compound.

In Silico Screening and Ligand-Based Design (excluding clinical applications)

In silico techniques are pivotal in modern medicinal chemistry for identifying and optimizing molecules with potential biological activity, and pyrazolo[1,5-a]pyrimidines are a frequently studied scaffold. rsc.orgnih.gov These methods allow for the rapid screening of large virtual libraries of compounds, saving significant time and resources.

One common approach is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. In a study of 111 pyrazolo[1,5-a]pyrimidine derivatives, a comparative molecular similarity indices analysis (CoMSIA) model was built to understand the structural requirements for interacting with a specific protein kinase. nih.gov The resulting contour maps from this model provided clear guidelines for ligand design, indicating where bulky, hydrophobic, or hydrogen-bond donor/acceptor groups would be beneficial or detrimental to activity. nih.gov For example, the model indicated that bulky substituents at the R1 position and hydrophobic features at the R2 position were favorable. nih.gov

Another powerful technique is homology model-based virtual screening. In one instance, a homology model of the aryl hydrocarbon receptor (AHR) was used to screen for potential antagonists, leading to the identification of a pyrazolo[1,5-a]pyrimidine-based hit compound. rsc.org Subsequent computational optimization of this hit guided the synthesis of analogues with significantly improved potency. rsc.org These ligand-based design strategies are crucial for exploring the potential of the pyrazolo[1,5-a]pyrimidine scaffold.

Table 2: Common Descriptors in 3D-QSAR Models for Pyrazolo[1,5-a]pyrimidine Derivatives Based on findings from CoMSIA studies.

Field DescriptorProperty MeasuredApplication in Ligand Design
StericBulk and shape of substituents.Identifies regions where bulky groups are favored or disfavored for better fit. nih.gov
HydrophobicAffinity for non-polar environments.Highlights areas where hydrophobic interactions are crucial for binding. nih.gov
Hydrogen Bond DonorPotential to donate a hydrogen atom to a hydrogen bond.Pinpoints locations where H-bond donor groups can enhance interaction. nih.gov
Hydrogen Bond AcceptorPotential to accept a hydrogen atom in a hydrogen bond.Identifies sites where H-bond acceptor functionality is beneficial.
ElectrostaticDistribution of positive and negative charges.Maps favorable and unfavorable charge interactions between the ligand and its target.

Mechanistic Insights from Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step mechanisms of chemical reactions that are often difficult to probe experimentally. For the synthesis of the pyrazolo[1,5-a]pyrimidine core, theoretical studies have confirmed the multi-step nature of the cyclocondensation reaction. mdpi.comnih.gov

The mechanism generally begins with the nucleophilic addition of the amino group of a 5-aminopyrazole to an electrophilic carbonyl center of a reaction partner. This is followed by a cyclization step, where the pyrazolic nitrogen attacks another electrophilic site, and culminates in a dehydration step to yield the final aromatic fused-ring system. mdpi.comnih.gov

Computational models have also been used to explain the outcomes of more complex transformations. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine (B178648) was studied computationally to elucidate the reaction pathway. rsc.org The study proposed a mechanism based on the calculated stability of intermediates, which was later supported by the experimental isolation and X-ray structure determination of one such intermediate. rsc.org These mechanistic investigations provide a deeper understanding of the reactivity of the pyrazolo[1,5-a]pyrimidine scaffold and enable chemists to better control reaction outcomes for the synthesis of complex derivatives.

Advanced Analytical and Spectroscopic Characterization of 7 Chloro 5 Ethylpyrazolo 1,5 a Pyrimidine and Analogs Focus on Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine (B6148322), the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the protons on the heterocyclic core.

Ethyl Group: The ethyl substituent at the C5 position would exhibit a characteristic A₂B₃ spin system: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The integration of these signals would correspond to 2H and 3H, respectively.

Aromatic Protons: The pyrazolo[1,5-a]pyrimidine (B1248293) ring system has three protons. Their precise chemical shifts are influenced by the electron-withdrawing chlorine atom and the fused ring electronics. Based on data for the parent pyrazolo[1,5-a]pyrimidine, signals are expected for H2, H3, and H6. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H2~8.2Doublet~2.5 Hz
H3~6.8Doublet~2.5 Hz
H6~7.2Singlet-
-CH₂- (ethyl)~3.1Quartet~7.5 Hz
-CH₃ (ethyl)~1.4Triplet~7.5 Hz

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, eight distinct signals are expected: two for the ethyl group and six for the pyrazolo[1,5-a]pyrimidine core. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon attached to the chlorine atom (C7) and the carbons at the ring junctions would appear at lower field (higher ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)
C2~145
C3~95
C3a~150
C5~160
C6~110
C7~148
-CH₂- (ethyl)~25
-CH₃ (ethyl)~13

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached (¹J coupling). youtube.com This would definitively link the proton signals of the ethyl group to their corresponding carbon signals and the aromatic protons to their respective ring carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J coupling). youtube.com HMBC is invaluable for assigning quaternary (non-protonated) carbons. For instance, it would show correlations from the methylene protons of the ethyl group to the C5 and C6 carbons of the pyrimidine (B1678525) ring, and from the H6 proton to C5 and C7, thus confirming the substitution pattern and the integrity of the fused ring system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern under electron impact (EI-MS). researchgate.net For this compound (C₈H₈ClN₃), the mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

The fragmentation of pyrazolo[1,5-a]pyrimidines typically involves the sequential loss of substituents and the cleavage of the heterocyclic rings. researchgate.netsapub.org

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/zIon/FragmentDescription
195/197[M]⁺Molecular Ion
180[M - CH₃]⁺Loss of a methyl radical
166[M - C₂H₅]⁺Loss of an ethyl radical
160[M - Cl]⁺Loss of a chlorine radical
131[M - C₂H₅ - Cl]⁺Loss of ethyl and chlorine radicals

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is used to identify the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic (ring) C-H
2975-2850C-H StretchAliphatic (ethyl) C-H
1630-1580C=N StretchPyrimidine ring
1550-1450C=C StretchAromatic ring system
800-600C-Cl StretchAryl chloride

X-ray Crystallography for Solid-State Structural Determination and Conformationnih.govresearchgate.netnih.gov

For analogs such as 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, X-ray analysis has shown that the fused pyrazole (B372694) and pyrimidine rings are nearly coplanar. nih.govresearchgate.net The crystal structure of the related 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile also reveals an essentially planar molecule. nih.gov It is expected that this compound would also adopt a largely planar conformation in the solid state. The analysis would also detail intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. nih.gov

Table 5: Typical X-ray Crystallographic Parameters for the Pyrazolo[1,5-a]pyrimidine Core (based on analogs)

ParameterDescriptionTypical Value
PlanarityDihedral angle between pyrazole and pyrimidine rings< 1° nih.gov
N1-N2 Bond LengthBond distance within the pyrazole ring~1.37 Å
C7-Cl Bond LengthBond distance of the chloro substituent~1.74 Å
Intermolecular InteractionsForces holding molecules together in the crystalC-H···N hydrogen bonds, π–π stacking nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are indispensable tools in the synthesis and analysis of pyrazolo[1,5-a]pyrimidine derivatives. They are routinely employed to monitor the progress of chemical reactions, isolate desired products from reaction mixtures, and determine the purity of the final compounds. The selection of a specific chromatographic technique and its operational parameters is dictated by the physicochemical properties of the analyte, such as polarity and solubility.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, rapid, and convenient method for the qualitative analysis of this compound and its analogs. It is particularly useful for monitoring the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot.

In a typical application, the reaction mixture is spotted on a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For pyrazolo[1,5-a]pyrimidine derivatives, which are often moderately polar, a mixture of a non-polar solvent like petroleum ether or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) is frequently used as the eluent. The separated compounds are visualized under ultraviolet (UV) light, typically at wavelengths of 254 nm and 365 nm, where the heterocyclic rings absorb light and appear as dark spots.

While specific Retention Factor (Rf) values are highly dependent on the exact conditions (e.g., plate manufacturer, layer thickness, temperature), the following table provides examples of solvent systems used for the TLC analysis of related pyrazolo[1,5-a]pyrimidine compounds.

Compound ClassStationary PhaseMobile Phase (v/v)VisualizationReference
Pyrazolo[1,5-a]pyrimidine derivativesSilica gel on aluminum foilsn-hexane/ethyl acetate (1:1)UV (254/365 nm) drugbank.com
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidineSilica gelPetroleum ether/ethyl acetate (9:1)Not specified sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the quantitative analysis and purification of this compound and its analogs. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is the most common mode used for these types of compounds.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water or an aqueous buffer and a polar organic solvent like acetonitrile (B52724) or methanol. The elution order is generally from most polar to least polar compounds. By using a gradient elution, where the composition of the mobile phase is changed over time, a wide range of compounds with different polarities can be separated and analyzed in a single run. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

The following table summarizes typical HPLC conditions reported for the analysis of pyrazolo[1,5-a]pyrimidine analogs. These conditions can serve as a starting point for developing a specific method for this compound.

Compound ClassColumnMobile PhaseFlow RateDetectionReference
Pyrazolo[1,5-a]pyrimidine derivativesReversed-phase (C18)Gradient: Water (A) and Acetonitrile (B), both with 0.1% formic acid. Started with 95% A and 5% B, to 10% A and 90% B over 25 min.1 mL/minNot specified drugbank.com

For preparative applications, the conditions are scaled up using larger columns and higher flow rates to isolate pure compounds from complex mixtures. The fractions are collected as they elute from the column, and the purity of the collected fractions is subsequently verified by analytical HPLC.

Future Research Directions and Translational Perspectives for Pyrazolo 1,5 a Pyrimidine Derivatives

Innovations in Synthetic Methodologies and Process Optimization

The synthesis of pyrazolo[1,5-a]pyrimidines is well-established, typically involving the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govmdpi.com For 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine (B6148322), a likely synthetic route would involve the reaction of a suitable 3-aminopyrazole (B16455) with a β-dicarbonyl compound bearing an ethyl group, followed by chlorination at the 7-position.

Innovations in this area could focus on several key aspects to improve efficiency, yield, and sustainability. The use of microwave-assisted synthesis has been shown to streamline the creation of complex heterocyclic scaffolds, enhancing reaction efficiency and product selectivity. nih.gov Green chemistry approaches, such as using environmentally benign solvents like polyethylene (B3416737) glycol-400, are also gaining traction. researchgate.net

Future synthetic strategies could explore one-pot, multi-component reactions to construct the core scaffold and introduce the desired chloro and ethyl functionalities simultaneously. nih.gov Optimization of reaction conditions, including temperature, catalysts, and purification methods like crystallization over chromatography, can lead to more cost-effective and scalable production. nih.gov

Table 1: Potential Synthetic Approaches for this compound

StepDescriptionKey Reagents and ConditionsPotential for Optimization
1. Pyrazolo[1,5-a]pyrimidine (B1248293) core formation Condensation of a 3-aminopyrazole with an ethyl-substituted β-dicarbonyl compound.3-aminopyrazole, ethyl-β-dicarbonyl, acid or base catalyst.Microwave irradiation, green solvents.
2. Chlorination Introduction of a chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine ring.Phosphorus oxychloride (POCl₃). researchgate.netchemicalbook.comMilder and more selective chlorinating agents.

Discovery of Novel Biological Targets and Therapeutic Applications

Pyrazolo[1,5-a]pyrimidine derivatives are known to exhibit a wide range of biological activities, acting as inhibitors of various protein kinases. nih.govekb.eg These kinases are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer. nih.gov While no specific biological data exists for this compound, its structural similarity to other active compounds suggests it could be a candidate for screening against various therapeutic targets.

The 7-chloro substituent is a common feature in many biologically active pyrazolo[1,5-a]pyrimidines, often contributing to the molecule's ability to interact with target proteins. chemimpex.comnih.gov The ethyl group at the 5-position could influence the compound's selectivity and pharmacokinetic properties. nih.gov

Future research should involve screening this compound against a panel of kinases implicated in cancer and inflammatory diseases.

Table 2: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesPotential Therapeutic AreaReference
Protein Kinases CDK2, TRKA, PI3KδCancer, Inflammation nih.govmdpi.comnih.gov
Receptors Benzodiazepine ReceptorNeurological Disorders researchgate.net

Integration of Advanced Computational Methods in Drug Discovery Pipelines

Computational methods are increasingly integral to modern drug discovery. In the context of this compound, in silico techniques can predict its physicochemical properties, potential biological targets, and binding modes.

Furthermore, computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help to identify potential liabilities early in the drug discovery process, saving time and resources. researchgate.net

Exploration of Non-Biological Applications (e.g., Materials Science, Photophysical Properties)

Beyond their medicinal applications, pyrazolo[1,5-a]pyrimidines have garnered attention in materials science due to their significant photophysical properties. nih.govencyclopedia.pub These compounds can exhibit fluorescence, with their absorption and emission characteristics being tunable through chemical modification. rsc.orgrsc.org

The electronic properties of the pyrazolo[1,5-a]pyrimidine core are influenced by the substituents on the ring. rsc.org The presence of an electron-withdrawing group like chlorine at the 7-position and an electron-donating or alkyl group like ethyl at the 5-position could lead to interesting photophysical behavior. rsc.org

Future research could investigate the fluorescence quantum yields, lifetimes, and solid-state emission properties of this compound. rsc.orgresearchgate.net These studies could pave the way for its application in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via chlorination of the corresponding hydroxy precursor using phosphorus oxychloride (POCl₃) in the presence of triethylamine (Et₃N). A reflux reaction in 1,4-dioxane for 3 hours under argon is common, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate eluent) and recrystallization from cyclohexane/CH₂Cl₂ .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines molecular geometry, coplanarity of fused rings, and dihedral angles between substituents (e.g., phenyl rings inclined at ~9° relative to the core) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl, ethyl, or aryl groups) and monitor reaction progress .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What solvents and conditions optimize purification of pyrazolo[1,5-a]pyrimidine derivatives?

Purification often employs column chromatography with a 9:1 petroleum ether/ethyl acetate mixture. Recrystallization from cyclohexane/CH₂Cl₂ (1:1 v/v) or ethanol/DMF yields high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How do substituents (e.g., ethyl, chloro) influence the biological activity of pyrazolo[1,5-a]pyrimidines?

Substituents at the 5- and 7-positions modulate interactions with biological targets. For example:

  • Chloro groups enhance electrophilicity, improving binding to enzymes like COX-2 or HMG-CoA reductase .
  • Ethyl groups increase lipophilicity, affecting membrane permeability and pharmacokinetics. Comparative studies with methyl or trifluoromethyl analogs reveal structure-activity relationships (SARs) critical for drug design .

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

X-ray diffraction provides empirical validation of computational models. For instance:

  • Planarity deviations : Fused pyrazole-pyrimidine rings show near-coplanarity (dihedral angles <1.3°), but methyl or phenyl substituents introduce minor distortions (~9°) .
  • Hydrogen bonding networks : Weak C–H⋯N interactions (e.g., centroid–centroid distances of 3.4 Å) stabilize crystal packing, which DFT calculations might overlook .

Q. What strategies mitigate low yields in coupling reactions involving 7-chloropyrazolo[1,5-a]pyrimidine?

  • Nucleophilic aromatic substitution : Use polar aprotic solvents (e.g., acetonitrile) and elevated temperatures (reflux) to activate the chloro group for coupling with amines or thiols .
  • Catalytic systems : Palladium catalysts enable direct C–H arylation, avoiding pre-functionalization steps .

Q. How are pyrazolo[1,5-a]pyrimidines functionalized for targeted drug discovery?

  • Carboxamide derivatives : React 7-amino precursors with acyl chlorides in pyridine to introduce amide moieties, enhancing solubility and target affinity .
  • Trifluoromethyl groups : Introduce via Ullmann-type coupling to improve metabolic stability .

Methodological Considerations

Q. What analytical workflows address discrepancies between spectroscopic and crystallographic data?

  • Cross-validation : Compare NMR chemical shifts with X-ray-derived torsion angles to confirm substituent orientation.
  • Dynamic vs. static structures : Solution-phase NMR may average conformations, while crystallography captures static geometries .

Q. How to design pyrazolo[1,5-a]pyrimidines for anti-tumor applications?

  • Pharmacophore modeling : Prioritize derivatives with electron-withdrawing groups (e.g., CN, CF₃) at the 3-position, which inhibit kinases like KDR .
  • In vitro screening : Assess cytotoxicity against cancer cell lines (e.g., IC₀₀ values) and selectivity via comparative assays with non-malignant cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.